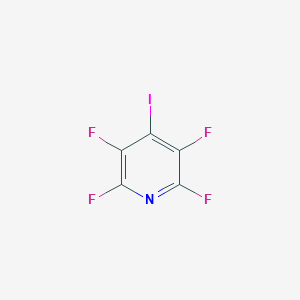

2,3,5,6-Tetrafluoro-4-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPRQTRSDKIVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-iodopyridine: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,3,5,6-tetrafluoro-4-iodopyridine, a pivotal building block in medicinal chemistry and materials science. The document delves into the predominant synthetic route commencing from pentafluoropyridine, offering a detailed experimental protocol, mechanistic elucidation, and characterization data. An alternative, though less prevalent, pathway is also discussed. This guide is intended to equip researchers with the requisite knowledge for the efficient and safe laboratory-scale synthesis of this versatile fluorinated pyridine derivative.

Introduction: The Significance of this compound

This compound is a highly valuable synthetic intermediate, primarily owing to the unique electronic properties conferred by its polyfluorinated aromatic system and the reactive carbon-iodine bond. The electron-withdrawing nature of the fluorine atoms renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), while the iodo-substituent provides a versatile handle for a myriad of cross-coupling reactions and the formation of organometallic reagents. This dual reactivity makes it an indispensable precursor for the synthesis of complex, highly functionalized pyridine derivatives with applications in pharmaceuticals, agrochemicals, and advanced materials.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution of Pentafluoropyridine

The most efficient and widely adopted method for the preparation of this compound is the nucleophilic aromatic substitution (SNAr) of commercially available pentafluoropyridine with an iodide salt. This reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF), which facilitates the dissolution of the iodide salt and promotes the substitution reaction.

Mechanistic Rationale: The SNAr Pathway

The reaction proceeds via a classical SNAr mechanism. The highly electronegative fluorine atoms and the ring nitrogen atom render the pyridine ring electron-deficient and, consequently, highly susceptible to nucleophilic attack. The iodide ion (I⁻) acts as the nucleophile, attacking the C-4 position of the pentafluoropyridine ring. This position is particularly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the flanking fluorine atoms and the para-relationship to the ring nitrogen.

The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the final step, the fluoride ion at the C-4 position is expelled as the leaving group, restoring the aromaticity of the pyridine ring and yielding the desired this compound.

Caption: Generalized SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.

Materials:

-

Pentafluoropyridine (C₅F₅N)

-

Sodium Iodide (NaI), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.2 eq.) in anhydrous dimethylformamide.

-

Addition of Pentafluoropyridine: To the stirred solution, add pentafluoropyridine (1.0 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous phase with diethyl ether (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless liquid or low-melting solid.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Typical Yield | 70-85% | |

| Reaction Temperature | 80-90 °C | |

| Reaction Time | 4-6 hours |

Alternative Synthesis Pathway: From 2,3,5,6-Tetrafluoro-4-hydrazinopyridine

An alternative, though less commonly employed, route to this compound involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine. This method is a two-step process starting from pentafluoropyridine.

Synthesis of the Hydrazino Intermediate

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is prepared by the reaction of pentafluoropyridine with hydrazine hydrate in a suitable solvent like ethanol or dichloromethane. The reaction proceeds via a similar SNAr mechanism as described above, with hydrazine acting as the nucleophile.

Oxidation to this compound

The subsequent oxidation of the hydrazino group in the presence of an iodine source yields the target molecule. While various oxidizing agents can be employed, one reported method utilizes iodine in the presence of a base. The exact conditions and yields for this oxidation step are not as well-documented as the primary route and may require optimization.

Caption: Alternative synthesis route to this compound.

Synthesis of the Starting Material: Pentafluoropyridine

The primary precursor, pentafluoropyridine, is commercially available. However, for large-scale applications or in-house synthesis, it is typically prepared from pentachloropyridine.[1][2] The synthesis involves a halogen exchange (HALEX) reaction, where the chlorine atoms are replaced by fluorine atoms using a fluorinating agent, most commonly anhydrous potassium fluoride (KF), at high temperatures.[3] This reaction is often carried out in an autoclave due to the high temperatures and pressures required.[1][4]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds. The spectrum of this compound is expected to show two distinct signals for the fluorine atoms at the 2,6- and 3,5-positions, respectively, due to the symmetry of the molecule. The chemical shifts and coupling constants are characteristic of the compound.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the pyridine ring, with the C-I bond influencing the chemical shift of the C-4 carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (276.94 g/mol ) and provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-F and C-I bonds, as well as the vibrations of the fluorinated pyridine ring.

Applications in Organic Synthesis

The synthetic utility of this compound is vast. Some key applications include:

-

Formation of Organometallic Reagents: It readily forms Grignard and organolithium reagents by reaction with magnesium or alkyllithiums, respectively. These reagents are powerful nucleophiles for the introduction of the tetrafluoropyridyl moiety.

-

Cross-Coupling Reactions: The C-I bond is highly amenable to various palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille couplings), allowing for the formation of C-C, C-N, C-O, and C-S bonds at the 4-position.

-

Ullmann Reaction: It can undergo Ullmann-type homocoupling to form perfluoro-4,4'-bipyridyl.

Safety Considerations

-

Pentafluoropyridine: This is a volatile and toxic liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Sodium Iodide: While generally considered safe, it is hygroscopic and should be stored in a dry environment.

-

Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled with care. Avoid inhalation and skin contact.

-

Hydrazine Hydrate: Hydrazine is a highly toxic and corrosive substance. All manipulations should be performed in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound via the nucleophilic aromatic substitution of pentafluoropyridine with sodium iodide in DMF is a robust and high-yielding method, making it the preferred route for laboratory-scale preparation. This guide provides the necessary technical details and mechanistic understanding for its successful synthesis. The versatile reactivity of the product underscores its importance as a key building block for the development of novel molecules in various fields of chemical research.

References

-

Iacono, S. T.; Fuhrer, T. J.; Houck, M.; Corley, C. A. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers (Basel)2021 , 13 (16), 2772. [Link]

- Ranjbar-Karimi, R. Perhalopyridines: Synthesis and Synthetic Utility; Springer, 2019.

-

Banks, R. E.; Haszeldine, R. N.; Latham, J. V.; Young, I. M. 95. Heterocyclic polyfluoro-compounds. Part VI. Preparation of pentafluoropyridine and chlorofluoropyridines from pentachloropyridine. J. Chem. Soc.1965 , 594–597. [Link]

-

Banks, R. E.; Haszeldine, R. N.; Phillips, E.; Young, I. M. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of this compound. J. Chem. Soc. C1967 , 2091–2095. [Link]

- Haszeldine, R. N.; Banks, R. E. Method of fluorinating pentachloropytridine. US3303197A, issued February 7, 1967.

-

Banks, R. E.; Haszeldine, R. N.; Phillips, E.; Young, I. M. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of this compound. sci-hub.se. [Link]

Sources

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-iodopyridine: Properties, Synthesis, Reactivity, and Applications

Introduction

2,3,5,6-Tetrafluoro-4-iodopyridine is a halogenated heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms and a reactive iodine atom on the pyridine ring, make it a versatile building block for the synthesis of complex organic molecules. The electron-deficient nature of the pyridine ring enhances its susceptibility to nucleophilic attack, while the carbon-iodine bond provides a handle for a variety of cross-coupling reactions. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis, key reactions, and potential applications, providing valuable insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in the laboratory. The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are computed estimates and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₅F₄IN | [PubChem][1] |

| Molecular Weight | 276.96 g/mol | [PubChem][1] |

| Appearance | White to off-white solid | General laboratory observation |

| Melting Point | Not explicitly reported; similar compounds suggest a solid at room temperature. | Inferred from related compounds |

| Boiling Point | Not explicitly reported. | |

| Density | Not explicitly reported. | |

| Solubility | Soluble in common organic solvents such as THF, DMF, and chlorinated solvents. | General chemical knowledge |

| CAS Number | 16297-19-1 | [ChemSrc][2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of pentafluoropyridine with a suitable iodide source. This nucleophilic aromatic substitution reaction is efficient and proceeds in high yield.[3]

Experimental Protocol: Synthesis from Pentafluoropyridine

This protocol describes a general procedure for the synthesis of this compound from pentafluoropyridine.

Materials:

-

Pentafluoropyridine

-

Sodium iodide (NaI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium iodide.

-

Add anhydrous DMF to the flask and stir the suspension.

-

Add pentafluoropyridine to the stirred suspension at room temperature.

-

Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two key features: the electron-deficient tetrafluoropyridine ring and the reactive carbon-iodine bond.

Nucleophilic Aromatic Substitution

The highly electron-withdrawing nature of the four fluorine atoms makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). Interestingly, nucleophiles such as hydroxide, methoxide, and ammonia preferentially attack the C-2 position rather than the carbon bearing the iodine atom.[3] This regioselectivity is a crucial consideration when planning synthetic routes involving this molecule.

Caption: Nucleophilic aromatic substitution on this compound.

Cross-Coupling Reactions: A Gateway to Molecular Diversity

The presence of the iodine atom at the 4-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds and allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents at the 4-position of the tetrafluoropyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere (nitrogen or argon)

-

Heating source (oil bath or microwave reactor)

Procedure:

-

In a dry reaction vessel, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the required time. Reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF, DMF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the copper(I) salt.

-

Add the anhydrous solvent and stir to dissolve.

-

Add this compound, the terminal alkyne (typically 1.1-1.5 equivalents), and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography on silica gel.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Applications in Research and Development

While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs and reactivity patterns suggest significant potential in several areas:

-

Medicinal Chemistry: The tetrafluoropyridine moiety is a known bioisostere for various aromatic systems and can be used to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. The ability to introduce diverse substituents at the 4-position via cross-coupling reactions makes it an attractive scaffold for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Similar iodopyridine derivatives are key intermediates in the synthesis of various pharmaceuticals.[4]

-

Agrochemicals: The introduction of fluorine atoms into organic molecules is a common strategy in the design of modern pesticides and herbicides, as it can enhance their biological activity and stability. The reactivity of this compound allows for the synthesis of novel agrochemicals with potentially improved efficacy.

-

Materials Science: The electron-deficient nature of the tetrafluoropyridine ring can be exploited in the design of new organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to synthesize conjugated systems through cross-coupling reactions is particularly relevant in this field.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties of this compound have not been fully investigated. Similar compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4]

Disclaimer: This safety information is intended as a guide and is not exhaustive. Always consult a comprehensive and up-to-date Safety Data Sheet (SDS) for the specific chemical you are using and follow all institutional and regulatory safety guidelines.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of an electron-deficient aromatic ring and a reactive carbon-iodine bond provides access to a wide range of functionalized tetrafluoropyridine derivatives. The synthetic methodologies outlined in this guide, particularly the robust and reliable Suzuki-Miyaura and Sonogashira cross-coupling reactions, empower researchers to explore new chemical space in drug discovery, agrochemical development, and materials science. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23233908, this compound. Retrieved from [Link].

-

"Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate." PharmaCompass. Available at: [Link].

- Banks, R. E., Haszeldine, R. N., & Phillips, E. (1967). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of this compound. Journal of the Chemical Society C: Organic, 2091-2095.

-

"this compound | CAS#:16297-19-1." Chemsrc.com. Available at: [Link].

-

"Suzuki Coupling." Organic Chemistry Portal. Available at: [Link].

-

"Sonogashira Coupling." Organic Chemistry Portal. Available at: [Link].

-

"Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of this compound." Journal of the Chemical Society C: Organic. Available at: [Link].

Sources

An In-Depth Technical Guide to the Molecular Structure of 2,3,5,6-Tetrafluoro-4-iodopyridine

This guide provides a comprehensive technical overview of the molecular structure of 2,3,5,6-tetrafluoro-4-iodopyridine, a pivotal building block in medicinal chemistry and materials science. Given the absence of a definitive experimental structure from X-ray crystallography or gas-phase electron diffraction in the public domain, this analysis synthesizes data from spectroscopic methods, computational modeling, and comparative structural analysis of closely related compounds. This approach offers a robust, data-driven understanding of its geometric and electronic features, crucial for researchers and professionals in drug development.

Introduction: The Significance of a Highly Functionalized Heterocycle

This compound belongs to a class of perhalogenated heteroaromatic compounds that are highly valued as versatile synthetic scaffolds. The strong electron-withdrawing nature of the four fluorine atoms renders the pyridine ring exceptionally electron-deficient. This electronic characteristic is central to its reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The carbon-iodine bond provides a reactive site for a variety of transformations, including cross-coupling reactions, making this molecule a valuable precursor for the synthesis of complex, polyfunctionalized pyridine derivatives. A thorough understanding of its molecular structure is paramount for predicting its reactivity, designing new synthetic routes, and understanding its interactions in biological systems.

Elucidating the Molecular Geometry: A Multi-faceted Approach

In the absence of direct single-crystal X-ray diffraction data for this compound, its molecular geometry is best understood through a combination of computational chemistry and analysis of spectroscopic data, supported by crystallographic data from analogous structures.

Theoretical Framework: Insights from Computational Chemistry

The pyridine ring is expected to be planar, a consequence of its aromaticity. The four fluorine atoms and the iodine atom will lie in the plane of the ring. The high degree of fluorination is anticipated to cause some degree of puckering of the ring, although this effect is likely to be minimal.

Key Structural Parameters (Predicted):

| Parameter | Predicted Value Range | Rationale and Comparative Data |

| C-F Bond Length | 1.32 - 1.35 Å | The C-F bond is one of the strongest covalent bonds in organic chemistry.[5][6] Its length is typically shorter than other carbon-halogen bonds due to the high electronegativity of fluorine.[5] |

| C-I Bond Length | 2.08 - 2.12 Å | The C-I bond is the longest and weakest of the carbon-halogen bonds. Its length in perfluoroaromatic systems is influenced by the electron-withdrawing nature of the fluorine atoms. |

| C-N Bond Length | 1.33 - 1.35 Å | The C-N bond lengths within the pyridine ring will be characteristic of an aromatic heterocyclic system. |

| C-C Bond Length | 1.38 - 1.40 Å | The C-C bond lengths in the pyridine ring will be intermediate between single and double bonds, consistent with its aromatic character. |

| ∠FCF Bond Angle | ~118 - 120° | The bond angles within the pyridine ring are expected to be close to the 120° of a regular hexagon, with minor deviations due to the presence of the nitrogen atom and the bulky iodine substituent. |

| Dihedral Angles | ~0° | The molecule is expected to be largely planar. |

The workflow for a typical DFT-based geometry optimization is outlined below:

Caption: A generalized workflow for determining the optimized molecular geometry using DFT.

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), provide valuable experimental data that indirectly informs our understanding of the molecular structure.

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7] The chemical shifts and coupling constants in the ¹⁹F NMR spectrum of this compound would provide a unique fingerprint of its electronic structure.

Due to the symmetry of the molecule, two distinct fluorine environments are expected, leading to two signals in the ¹⁹F NMR spectrum. The fluorine atoms at the 2- and 6-positions are equivalent, as are the fluorine atoms at the 3- and 5-positions.

Expected ¹⁹F NMR Spectral Features:

| Position | Expected Chemical Shift (δ) Range (ppm vs. CFCl₃) | Expected Multiplicity |

| F-2, F-6 | -80 to -100 | Multiplet |

| F-3, F-5 | -150 to -170 | Multiplet |

Note: The exact chemical shifts can be influenced by the solvent and concentration.

The observed multiplets would arise from spin-spin coupling between the non-equivalent fluorine atoms. The magnitude of these coupling constants (J-coupling) provides information about the through-bond connectivity and spatial relationships of the fluorine nuclei.

The vibrational spectra (IR and Raman) of this compound are expected to be complex due to the number of atoms and low symmetry. However, certain vibrational modes are characteristic of the structural motifs present.

Key Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-F Stretching | 1000 - 1350 |

| Pyridine Ring Stretching | 1400 - 1650 |

| C-I Stretching | 500 - 600 |

A detailed analysis of the IR and Raman spectra, often aided by DFT calculations, can help to confirm the presence of these functional groups and provide insights into the overall molecular symmetry.[8][9][10]

Supramolecular Interactions and Crystal Packing (A Predictive Outlook)

Although a crystal structure for the title compound is not available, analysis of related structures allows for predictions regarding its solid-state packing. The highly polarized C-F bonds and the potential for halogen bonding involving the iodine atom are likely to be key drivers of the supramolecular assembly.

The iodine atom in this compound possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. This enables it to act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.[11][12][13] Furthermore, the electron-deficient nature of the tetrafluoropyridyl ring could facilitate π-π stacking interactions.

The interplay of these non-covalent interactions would dictate the crystal packing arrangement, influencing the material's bulk properties such as melting point and solubility.

Caption: Dominant intermolecular forces predicted to influence the solid-state structure.

Conclusion and Future Directions

The molecular structure of this compound, while not yet definitively determined by experimental methods, can be confidently described through a combination of theoretical modeling and spectroscopic analysis. The molecule is characterized by a planar, electron-deficient tetrafluoropyridyl ring with a reactive C-I bond. Its structural features are the foundation of its utility as a versatile building block in the synthesis of pharmaceuticals and advanced materials.

The definitive elucidation of its solid-state structure via single-crystal X-ray diffraction remains a key objective for future research. Such a study would provide precise bond lengths and angles, and would offer invaluable insights into the supramolecular interactions that govern its crystal packing. These data would further refine our understanding of this important synthetic intermediate and facilitate the design of new molecules with tailored properties.

References

- Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022).

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). PubMed Central (PMC).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- 19Flourine NMR. (n.d.).

- Fluorine-19 nuclear magnetic resonance spectroscopy. (2023). In Wikipedia.

- Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2016). PubMed.

- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.

- 19F NMR Reference Standards. (n.d.).

- Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. (2020).

- Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2015). Request PDF.

- Binding properties of aromatic carbon-bound fluorine. (2006). PubMed.

- DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. (2024).

- Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calcul

- Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). (2022). SciSpace.

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (2008).

- Perfluorocarbons in Chemical Biology. (2020). PubMed Central (PMC).

- Synthetic Advantages of Defluorinative C–F Bond Functionaliz

- Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. (2023). PubMed Central (PMC).

- Key properties of the carbon–fluorine (C–F) bond and their industrial... (n.d.).

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (1957). Semantic Scholar.

Sources

- 1. scispace.com [scispace.com]

- 2. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Perfluorocarbons in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 | Semantic Scholar [semanticscholar.org]

- 11. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 2,3,5,6-Tetrafluoro-4-iodopyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3,5,6-Tetrafluoro-4-iodopyridine

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the versatile synthetic building block, this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this important fluorinated heterocycle.

This compound is a pivotal intermediate in synthetic chemistry. As a perhalogenated heteroaromatic compound, its pyridine ring is highly electron-deficient, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The presence of two distinct types of halogens—four fluorine atoms and one iodine atom—offers orthogonal reactivity. The C-I bond is readily functionalized via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) or metal-halogen exchange, while the C-F bonds can be sequentially displaced by various nucleophiles.[2][3] This differential reactivity allows for the controlled, regioselective synthesis of complex, poly-substituted pyridine derivatives, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.

Accurate and comprehensive spectroscopic characterization is the cornerstone of validating the identity and purity of this compound. This guide explains the expected spectral features and provides the rationale behind the data interpretation, ensuring a self-validating system for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Due to the presence of fluorine, both ¹⁹F and ¹³C NMR are indispensable.

¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment

Fluorine-19 is an ideal nucleus for NMR analysis, possessing a nuclear spin of ½, 100% natural abundance, and high sensitivity, second only to ¹H and ³H.[4] Its large chemical shift dispersion (~800 ppm) provides excellent signal resolution, making it highly sensitive to subtle changes in the electronic environment.[4][5]

Expected Spectral Features:

The molecule possesses C₂ᵥ symmetry. Consequently, the four fluorine atoms are chemically non-equivalent in two distinct sets: those at the 2- and 6-positions (ortho to nitrogen) and those at the 3- and 5-positions (meta to nitrogen). This symmetry dictates that the ¹⁹F NMR spectrum should display two primary signals.

-

F-2/F-6 Signal: These fluorine atoms are adjacent to the electronegative nitrogen, which is expected to deshield them, resulting in a downfield chemical shift relative to the F-3/5 signal.

-

F-3/F-5 Signal: These fluorine atoms are further from the nitrogen and are expected to appear at a higher field (more shielded).

Spin-spin coupling provides rich structural information. In this molecule, we anticipate observing coupling between the non-equivalent fluorine nuclei.

-

⁴JF2-F3 / ⁴JF5-F6 (ortho-meta coupling): A four-bond coupling is expected between adjacent fluorine atoms.

-

⁵JF2-F5 / ⁵JF3-F6 (meta-para coupling): A five-bond coupling across the iodine atom.

-

⁶JF2-F6 (para coupling): A six-bond coupling across the nitrogen atom.

These couplings will result in a complex, higher-order multiplet structure for each signal, which can be fully resolved with high-field NMR instrumentation.

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants

| Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| F-2, F-6 | -85 to -95 | Complex Multiplet | ⁴JF-F, ⁵JF-F, ⁶JF-F |

| F-3, F-5 | -130 to -140 | Complex Multiplet | ⁴JF-F, ⁵JF-F |

Note: Chemical shifts are referenced to CFCl₃ (0.00 ppm). The predicted ranges are based on data for related compounds like pentafluoropyridine and hexafluorobenzene.[6][7]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a direct map of the carbon framework. Due to the C₂ᵥ symmetry, three distinct carbon signals are expected.

-

C-2/C-6: These carbons are bonded to both nitrogen and fluorine, leading to a significant downfield shift and a large one-bond C-F coupling constant (¹JC-F).

-

C-3/C-5: These carbons are bonded to fluorine and are expected to show a large ¹JC-F coupling.

-

C-4: This carbon is bonded to iodine. The heavy iodine atom can induce significant shielding (the "heavy atom effect"), and the signal may be broadened or have a lower intensity. Due to strong C-F coupling, identifying all carbon signals can be challenging.[8]

Each carbon signal will appear as a complex multiplet due to one-bond and multi-bond couplings to the four fluorine atoms. Proton decoupling is standard, but ¹⁹F decoupling may be employed to simplify the spectrum and confirm assignments.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected ¹JC-F (Hz) | Expected Multiplicity (in ¹⁹F-coupled spectrum) |

|---|---|---|---|

| C-2, C-6 | 135 - 145 | > 250 | ddd |

| C-3, C-5 | 125 - 135 | > 250 | ddd |

| C-4 | 90 - 100 | N/A | tt |

Note: Chemical shifts are referenced to TMS (0.00 ppm). The large C-F coupling constants are a hallmark of fluorinated aromatic systems.[9][10]

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures data is both accurate and reproducible.

-

Sample Preparation: Dissolve ~20-30 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and homogenous.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe tunable to ¹⁹F and ¹³C frequencies.

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency (~376 MHz on a 400 MHz instrument).

-

Acquire a standard, proton-decoupled ¹⁹F spectrum.

-

Rationale: A wide spectral width (e.g., -50 to -200 ppm) is necessary to capture all signals from fluorinated aromatics.[7] A sufficient relaxation delay (d1) of 5-10 seconds is crucial for accurate integration if quantitation is needed.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency (~101 MHz on a 400 MHz instrument).

-

Acquire a standard proton-decoupled ¹³C{¹H} spectrum.

-

Rationale: Due to the low natural abundance of ¹³C and the signal splitting from C-F coupling, a higher number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[9]

-

-

Data Processing: Apply a standard Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹³C, 0.5 Hz for ¹⁹F) to improve the signal-to-noise ratio. Phase and baseline correct the spectra. Reference the spectra internally to the residual solvent peak or an external standard.

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups and overall structure. For this compound, the spectrum is dominated by absorptions from the tetrafluoropyridine ring.

Expected Spectral Features:

The IR spectrum can be understood by comparing it to that of the parent compound, 2,3,5,6-tetrafluoropyridine.[11] The primary vibrational modes will be similar, with slight shifts due to the heavy iodine substituent.

-

C-F Stretching Region (1300-1000 cm⁻¹): This region will contain multiple strong, sharp absorption bands characteristic of aryl C-F bonds. The high electronegativity of fluorine and the strength of the C-F bond lead to high-frequency vibrations.

-

Aromatic Ring Vibrations (1650-1400 cm⁻¹): A series of sharp bands corresponding to C=C and C=N stretching vibrations within the pyridine ring will be observed. The electron-withdrawing nature of the fluorine atoms typically shifts these bands to higher wavenumbers compared to non-fluorinated pyridines.[12]

-

C-I Stretching Region (<600 cm⁻¹): The C-I bond stretching vibration is expected at a very low frequency, often in the far-IR region, due to the large mass of the iodine atom. This peak may not be observable on standard mid-IR spectrometers.

Table 3: Key IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C/C=N Stretch | 1650 - 1580 | Medium - Strong |

| Aromatic Ring Deformation | 1520 - 1450 | Strong |

| Aryl C-F Stretch | 1300 - 1000 | Strong, Multiple Bands |

| Ring Breathing/Deformation | 800 - 700 | Medium |

Note: The fingerprint region (<1000 cm⁻¹) will be complex but is unique to the molecule's structure.[13]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. Rationale: This step is critical to subtract the atmospheric (CO₂, H₂O) and instrument background from the final sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Spectral Features:

The molecular formula is C₅F₄IN, with a calculated monoisotopic mass of 276.9012 g/mol .[14]

-

Molecular Ion Peak (M⁺•): A strong molecular ion peak is expected at m/z ≈ 277.

-

Primary Fragmentation: In Electron Ionization (EI) MS, the weakest bond is typically cleaved first. The C-I bond is significantly weaker than the C-F and C-C/C-N bonds of the ring. Therefore, the most prominent fragment (base peak) is expected to result from the loss of the iodine radical.

-

[M - I]⁺: This fragment corresponds to the tetrafluoropyridyl cation (C₅F₄N⁺) at m/z = 150.

-

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the molecular ion peak will not have a complex halogen isotopic signature from the iodine.

Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like this one.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into the GC, which is equipped with a standard non-polar column (e.g., DB-5ms).

-

Use a temperature program, for example: hold at 50°C for 1 minute, then ramp to 250°C at 15°C/min. Rationale: The temperature ramp ensures separation from any impurities and solvent before the compound of interest elutes.

-

-

MS Detection (EI):

-

The mass spectrometer is typically operated in EI mode at 70 eV.

-

Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to this compound. Analyze the molecular ion and fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic use of NMR, IR, and MS. ¹⁹F and ¹³C NMR confirm the symmetric substitution pattern of the fluorinated ring, IR spectroscopy provides a unique vibrational fingerprint dominated by strong C-F and aromatic ring absorptions, and mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern initiated by the loss of iodine. By following the robust protocols and interpretive logic detailed in this guide, researchers can confidently verify the structure and purity of this essential synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

-

Chambers, R. D., & Salisbury, M. (2000). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of this compound. Journal of the Chemical Society C: Organic, 3, 390-395. URL: [Link]

-

Sci-Hub. (n.d.). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of this compound. URL: [Link]

-

Le, H. T., et al. (2018). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States. The Journal of Physical Chemistry A, 122(49), 9534–9543. URL: [Link]

-

Ali, H., et al. (2007). Synthesis and Characterization of Novel Axially Substituted Indium(III) Phthalocyanines. Zeitschrift für anorganische und allgemeine Chemie, 633(1), 80-86. URL: [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. URL: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. URL: [Link]

-

Nowak, K. M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(17), 4946–4954. URL: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. URL: [Link]

-

Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative. URL: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for "Magnesium-catalysed C–F bond activation and C–H bond functionalisation". URL: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. URL: [Link]

-

Chemsrc. (n.d.). This compound. URL: [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. URL: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. URL: [Link]

-

PubMed. (2023). Synthesis and crystal structure of 2-[(2,3,5,6-tetra-fluoro-pyridin-4-yl)amino]-ethyl methacrylate. URL: [Link]

-

University of ankara. (n.d.). Table of Characteristic IR Absorptions. URL: [Link]

-

International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. URL: [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. URL: [Link]

-

NASA. (2022). Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. sci-hub.ru [sci-hub.ru]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. colorado.edu [colorado.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. This compound | C5F4IN | CID 23233908 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2,3,5,6-Tetrafluoro-4-iodopyridine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the reactivity profile of 2,3,5,6-tetrafluoro-4-iodopyridine, a versatile and highly functionalized building block in modern organic synthesis. The electron-deficient nature of the tetrafluorinated pyridine ring, combined with the reactive carbon-iodine bond, imparts a unique and predictable reactivity pattern. This document will delve into the synthesis of this key intermediate and its behavior in pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, mechanistic insights, and a discussion of its applications in drug discovery and materials science are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this powerful synthetic tool.

Introduction: The Strategic Advantage of a Polysubstituted Pyridine

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials.[1] The strategic introduction of fluorine atoms into the pyridine ring dramatically alters its electronic properties, rendering the system electron-deficient and thereby activating it towards a range of chemical transformations. This compound stands out as a particularly valuable reagent due to the orthogonal reactivity of its substituents. The fluorine atoms facilitate nucleophilic aromatic substitution (SNAr), while the iodo group serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, making it an ideal starting material for the construction of complex molecular architectures.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of pentafluoropyridine with sodium iodide in a polar aprotic solvent such as dimethylformamide (DMF).[2] This transformation proceeds via a nucleophilic aromatic substitution mechanism where the iodide anion displaces the fluorine atom at the 4-position of the pyridine ring. The para-position is the most activated site for nucleophilic attack in pentafluoropyridine due to the combined electron-withdrawing effects of the fluorine atoms and the ring nitrogen.

An alternative, though less common, route involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide.[2]

Experimental Protocol: Synthesis of this compound from Pentafluoropyridine

Materials:

-

Pentafluoropyridine

-

Sodium iodide (NaI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of pentafluoropyridine (1.0 eq) in anhydrous DMF, add sodium iodide (1.5 eq).

-

Heat the reaction mixture at 80-90 °C and monitor the progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless solid.

Caption: Synthesis workflow for this compound.

Reactivity Profile: A Tale of Two Chemistries

The reactivity of this compound is dominated by two key features: the susceptibility of the C-I bond to palladium-catalyzed cross-coupling reactions and the activation of the C-F bonds towards nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for oxidative addition to a palladium(0) catalyst, making it the primary handle for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows for milder reaction conditions compared to the corresponding bromides or chlorides.[3]

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted pyridines.[4] This reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield 2,3,5,6-tetrafluoro-4-phenylpyridine.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to alkynyl-substituted pyridines.[5][6][7] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask containing this compound (1.0 eq), add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until completion.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford 2,3,5,6-tetrafluoro-4-(phenylethynyl)pyridine.

The Stille coupling offers a robust method for C-C bond formation by reacting this compound with an organostannane reagent.[3][8] While organotin compounds are toxic, they are often tolerant of a wide range of functional groups and are stable to air and moisture.[3]

Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)stannane

Materials:

-

This compound

-

Tributyl(vinyl)stannane

-

Pd(PPh₃)₄

-

Anhydrous Toluene

-

Saturated aqueous potassium fluoride (KF) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 eq) and tributyl(vinyl)stannane (1.1 eq) in anhydrous toluene.

-

Add Pd(PPh₃)₄ (0.05 eq).

-

Degas the solution with a stream of argon for 15-20 minutes.

-

Heat the reaction mixture to reflux (around 110 °C) and monitor its progress.

-

Upon completion, cool the mixture to room temperature and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1-2 hours to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with diethyl ether.

-

Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain 2,3,5,6-tetrafluoro-4-vinylpyridine.

| Reaction | Catalyst System | Base/Additive | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 80-110 °C |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | Room Temp. to 60 °C |

| Stille | Pd(PPh₃)₄ | LiCl (optional) | Toluene, THF, DMF | 80-110 °C |

| Table 1: Summary of Typical Cross-Coupling Reaction Conditions. |

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the tetrafluoropyridine ring makes it susceptible to nucleophilic aromatic substitution. Interestingly, for this compound, nucleophilic attack by hard nucleophiles such as hydroxide, methoxide, and ammonia preferentially occurs at the 2-position, leading to the displacement of a fluorine atom rather than the iodine at the 4-position.[2] This regioselectivity can be attributed to the strong activation of the ortho and para positions relative to the ring nitrogen. The attack at the 2-position (ortho) allows for the negative charge in the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, which is a stabilizing interaction.

In contrast, softer nucleophiles, such as iodide, have been observed to attack the 4-position, leading to the formation of a tetrafluoropyridyl anion.[2]

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add morpholine (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(morpholin-4-yl)-3,5,6-trifluoro-4-iodopyridine.

Caption: Regioselective SₙAr at the 2-position.

Applications in Drug Discovery and Materials Science

The unique reactivity profile of this compound makes it a highly valuable scaffold for the synthesis of complex molecules with potential applications in both medicinal chemistry and materials science.

Drug Discovery: A Scaffold for Kinase Inhibitors

In drug discovery, the substituted pyridine motif is a common feature in many kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to selectively functionalize the 2- and 4-positions of the tetrafluoropyridine core allows for the systematic exploration of the chemical space around the scaffold to optimize interactions with the ATP-binding site of target kinases. For instance, the 4-position can be elaborated via Suzuki or Sonogashira coupling to introduce aryl or heteroaryl groups that can form key hydrogen bonding or hydrophobic interactions, while the 2-position can be functionalized with various amines via SNAr to modulate solubility and other pharmacokinetic properties.

Materials Science: Building Blocks for Functional Materials

The electron-deficient nature of the tetrafluoropyridyl core, combined with the ability to introduce various substituents through cross-coupling reactions, makes this compound an attractive building block for the synthesis of novel organic electronic materials. The introduction of conjugated moieties at the 4-position can be used to tune the optical and electronic properties of the resulting molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The fluorine atoms can also participate in non-covalent interactions, such as halogen bonding, which can influence the solid-state packing and bulk properties of the materials.

Conclusion

This compound is a powerful and versatile building block that offers a predictable and regioselective platform for the synthesis of highly functionalized pyridine derivatives. The orthogonality of its reactive sites—the C-I bond for cross-coupling and the C-F bonds for nucleophilic substitution—provides chemists with a strategic advantage in the design and synthesis of complex molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, along with detailed experimental protocols to facilitate its use in the laboratory. As the demand for novel and sophisticated molecular architectures in drug discovery and materials science continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand even further.

References

-

Banks, R. E.; Haszeldine, R. N.; Phillips, E.; Young, I. M. Journal of the Chemical Society C: Organic, 1967 , 2091. [Link]

-

Banks, R. E.; Haszeldine, R. N.; Phillips, E.; Young, I. M. Journal of the Chemical Society C: Organic, 1967 , 2091-2095. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Kolar, M. Flow Chemistry: Sonogashira Coupling. [Link]

-

Kharitonov, D. S.; Shchegolkov, E. V.; Santra, S.; Charushin, V. N.; Chupakhin, O. N. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 2022 , 27(15), 4983. [Link]

-

Maleczka, R. E., Jr.; Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Org. Lett.2001 , 3(25), 4173–4176. [Link]

-

ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

-

Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704 – 4734. [Link]

-

Mao, J.; Yuan, G.; Yan, J. Iodine-Catalyzed Suzuki–Miyaura Coupling Performed in Air. Adv. Synth. Catal.2009 , 351, 635-641. [Link]

-

ResearchGate. Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

-

Banks, R. E.; Burgess, J. E.; Cheng, W. M.; Haszeldine, R. N. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines. J. Chem. Soc., 1965 , 575. [Link]

-

Banks, R. E.; Haszeldine, R. N.; Young, I. M. Heterocyclic polyfluoro-compounds. Part XI. Synthesis and some reactions of 2,3,5,6-tetrafluoropyridine-4-aldehyde and -4-nitrile. Journal of the Chemical Society C: Organic, 1967 , 2089. [Link]

-

Dalton Transactions. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. [Link]

-

ResearchGate. Sonogashira coupling reaction of phenylacetylene with aryl halides in... [Link]

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

-

NIH. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. [Link]

-

Organic & Biomolecular Chemistry. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

-

NIH. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

CORE. Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-a]purine Derivatives. [Link]

-

NIH. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. [Link]

-

ResearchGate. Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. [Link]

-

Journal of Chemical Research, Synopses. Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sci-Hub. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of this compound / Journal of the Chemical Society C: Organic, 1967 [sci-hub.ru]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stille Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of Tetrafluoropyridine Derivatives from Pentafluoropyridine

Foreword: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery, agrochemicals, and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Organofluorine compounds exhibit unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly sought after by researchers.[1] Among the privileged fluorinated heterocycles, pentafluoropyridine (PFP) stands out as a remarkably versatile and reactive building block. Its electron-deficient nature makes it a prime substrate for the synthesis of a vast array of substituted tetrafluoropyridine derivatives, which are key intermediates for complex molecular architectures.

This guide provides an in-depth exploration of the synthetic pathways originating from pentafluoropyridine. We will move beyond simple procedural descriptions to dissect the underlying principles of reactivity and regioselectivity that govern these transformations. The aim is to equip researchers, scientists, and drug development professionals with the expert insights and validated protocols necessary to confidently and effectively harness the synthetic potential of this powerful reagent.

The Chemical Rationale: Understanding the Reactivity of Pentafluoropyridine

The synthetic utility of pentafluoropyridine is rooted in its distinct electronic structure. The cumulative inductive effect of five highly electronegative fluorine atoms, combined with the electron-withdrawing nature of the ring nitrogen, renders the pyridine core exceptionally electron-poor. This profound electron deficiency is the driving force behind its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[2][3]

The Cornerstone of Regioselectivity

A critical aspect of PFP chemistry is its predictable and high regioselectivity. For the vast majority of nucleophilic attacks, substitution occurs preferentially at the C-4 position (para to the nitrogen atom).[1][4] The order of reactivity is generally accepted as:

C-4 >> C-2 / C-6 > C-3 / C-5

This selectivity is a direct consequence of the stability of the intermediate formed during the reaction. When a nucleophile attacks the C-4 position, the negative charge of the resulting anionic σ-complex (the Meisenheimer intermediate) can be effectively delocalized onto the electronegative nitrogen atom through resonance. This provides a significantly more stable intermediate compared to attack at the C-2/C-6 or C-3/C-5 positions.

While the two-step SNAr mechanism involving a Meisenheimer intermediate is the classical model, recent computational and experimental studies suggest that some of these reactions may proceed through a concerted, one-step pathway (C-SNAr), particularly with good leaving groups like fluoride.[1][5][6][7] Regardless of the precise mechanism, the energetic preference for C-4 substitution remains the dominant guiding principle under mild conditions.

Beyond C-4: Strategies for Altering Regioselectivity

While C-4 substitution is the kinetic default, accessing derivatives substituted at the C-2 and/or C-6 positions is synthetically valuable and achievable, though it requires deliberate strategic adjustments. The lower intrinsic reactivity of these positions means that reaction conditions must be tailored to overcome the preference for C-4 attack. [4]

The Role of Reaction Conditions

Employing more forcing conditions is the most direct method to promote substitution at the less reactive ortho positions.

-

Elevated Temperatures & Strong Bases: Using higher temperatures (e.g., reflux) or stronger bases can provide sufficient energy to access the higher activation barrier for C-2/C-6 substitution. [4]This often leads to mixtures of di- or tri-substituted products if stoichiometry is not carefully controlled. For example, reacting PFP with a twofold excess of 3-hydroxybenzaldehyde under reflux conditions leads to the 2,4-disubstituted product in excellent yield. * Stoichiometric Control: The molar ratio of reactants is paramount. Using one equivalent of a nucleophile under mild conditions favors monosubstitution at C-4. Increasing the equivalents of the nucleophile, especially under harsh conditions, promotes sequential substitution, first at C-4, then at C-2 and C-6. [4]A 1:3 molar ratio of PFP to 3-hydroxybenzaldehyde yields the 2,4,6-trisubstituted product.

Alternative Synthetic Paradigms

In some cases, direct SNAr on PFP is not the optimal route to C-2 substituted products. Alternative strategies include:

-

Transition Metal-Catalyzed Cross-Coupling: Palladium and Nickel catalysts can mediate cross-coupling reactions that proceed via C-F bond activation. These reactions can exhibit different regioselectivity compared to SNAr, sometimes favoring the C-2 position. [8][9][10]* Diels-Alder Approaches: Certain 2-substituted tetrafluoropyridines can be synthesized via Diels-Alder reactions of polyfluorocyclohexa-1,3-dienes with nitriles, followed by pyrolysis, offering a completely different synthetic logic.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of 4-(Phenoxy)-2,3,5,6-tetrafluoropyridine

-

Rationale: This protocol exemplifies a standard, high-yielding SNAr reaction with an O-nucleophile under mild conditions, showcasing the robust C-4 selectivity.

-

Materials:

-

Pentafluoropyridine (PFP)

-

Phenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous NaCl solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of phenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF, add pentafluoropyridine (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the PFP is consumed.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound as a colorless oil.

-

Protocol 2: Synthesis of 2,3,5,6-Tetrafluoropyridine-4-thiol[14][15]

-

Rationale: This protocol demonstrates the synthesis of a key sulfur-containing intermediate using potassium hydrosulfide. The product is a versatile building block for further derivatization.

-

Materials:

-

Pentafluoropyridine (PFP)

-

Potassium Hydrosulfide (KSH)

-

Pyridine (as solvent)

-

Hydrochloric Acid (2M)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Add pentafluoropyridine (1.0 eq) to a stirred suspension of potassium hydrosulfide (1.2 eq) in pyridine at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-water and acidify to pH ~2 with 2M HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (product is volatile).

-